molecular formula C10H9FO3 B14888988 Methyl 3-acetyl-2-fluorobenzoate

Methyl 3-acetyl-2-fluorobenzoate

Cat. No.: B14888988
M. Wt: 196.17 g/mol
InChI Key: SWAUHSOFAJICGP-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-2-fluorobenzoate is a fluorinated aromatic building block that integrates both ester and acetyl functional groups, making it a versatile intermediate for advanced organic synthesis and drug discovery programs. Compounds in the fluorobenzoate family are frequently employed in the development of active pharmaceutical ingredients (APIs) and agrochemicals due to the metabolic stability and enhanced binding affinity that the fluorine atom can impart . Specifically, the molecular scaffold of this compound is of significant research value for constructing more complex heterocyclic systems and for use in cross-coupling reactions. Researchers utilize related fluorobenzoate esters as key precursors in the synthesis of protease inhibitors, kinase inhibitors, and various small molecule therapeutics . The presence of the acetyl group at the meta position allows for further chemical manipulations, including condensation reactions, nucleophilic additions, and serving as a key intermediate in multi-step synthetic routes. This product is intended for use in chemical research and development laboratories. For Research Use Only. Not for human, veterinary, or household use. Please consult the safety data sheet prior to handling.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 3-acetyl-2-fluorobenzoate

InChI

InChI=1S/C10H9FO3/c1-6(12)7-4-3-5-8(9(7)11)10(13)14-2/h3-5H,1-2H3

InChI Key

SWAUHSOFAJICGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-2-fluorobenzoate typically involves the esterification of 3-acetyl-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-acetyl-2-fluorobenzoate can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 3-acetyl-2-fluorobenzoic acid.

    Reduction: Formation of 3-(hydroxymethyl)-2-fluorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-acetyl-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Ethyl 3-Fluoro-2-Methylbenzoate (CAS 114312-57-1)
  • Formula : C₁₀H₁₁FO₂; MW : 182.19 g/mol .
  • Key Differences: Substitution pattern: Ethyl ester (vs. methyl ester) and methyl group at position 2 (vs. fluorine at position 2). Applications: Likely used as an intermediate in agrochemicals or fragrances, though specific data are unavailable .
b) Methyl 3-Amino-2-fluorobenzoate
  • Formula: C₈H₈FNO₂; MW: 169.15 g/mol .
  • Key Differences: An amino group replaces the acetyl group at position 3, significantly increasing polarity and reactivity (e.g., participation in diazotization or coupling reactions).
c) Sulfonylurea-Based Methyl Benzoates (e.g., Metsulfuron Methyl Ester)
  • Example : C₁₄H₁₅N₅O₆S; MW : 381.36 g/mol .
  • Key Differences: Complex substituents, including triazine and sulfonylurea groups, confer herbicidal activity.

Physical and Chemical Properties

Property Methyl 3-acetyl-2-fluorobenzoate Ethyl 3-Fluoro-2-Methylbenzoate Methyl 3-Amino-2-fluorobenzoate
Molecular Weight 196.17 182.19 169.15
Storage Temperature 4–8°C Not reported Likely ambient (inferred)
Functional Groups Acetyl, Fluorine, Methyl Ester Methyl, Fluorine, Ethyl Ester Amino, Fluorine, Methyl Ester
Polarity Moderate (acetyl + fluorine) Low (alkyl substituents) High (amino group)

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